molecular formula C4HCl2F3O B8383549 1,1,1-Trifluoro-4,4-dichloro-3-buten-2-one

1,1,1-Trifluoro-4,4-dichloro-3-buten-2-one

Cat. No. B8383549
M. Wt: 192.95 g/mol
InChI Key: XEEQRKCWDXOHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-4,4-dichloro-3-buten-2-one is a useful research compound. Its molecular formula is C4HCl2F3O and its molecular weight is 192.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-4,4-dichloro-3-buten-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-4,4-dichloro-3-buten-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C4HCl2F3O

Molecular Weight

192.95 g/mol

IUPAC Name

4,4-dichloro-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C4HCl2F3O/c5-3(6)1-2(10)4(7,8)9/h1H

InChI Key

XEEQRKCWDXOHFC-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of aluminum chloride (3.0 g, 22.5 mmol) in dichloromethane (100 mL) was added dropwise a solution of trifluoroacetyl chloride (3 g, 22.6 mmol) in dichloro-methane (5 mL) while keeping the temperature of the reaction mixture below −30° C. The reaction mixture was stirred for 15 minutes at −50° C. Then a solution of vinylidene chloride (2.2 g, 22.7 mmol) in dichloromethane (10 mL) was added dropwise over 2 h to the reaction mixture. The reaction mixture was stirred an additional 2 h at −50° C. and then warmed gradually to room temperature. The reaction mixture was diluted with water, and the aqueous layer was extracted with dichloromethane. The organic layers were combined, dried (MgSO4), and concentrated under reduced pressure to give 4,4-dichloro-1,1,1-trifluoro-3-buten-2-one as an oil which was used for the next step without further purification.
Quantity
3 g
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reactant
Reaction Step One
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3 g
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100 mL
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solvent
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5 mL
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solvent
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2.2 g
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reactant
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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